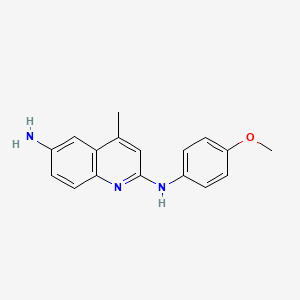

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-(4-methoxyphenyl)-4-methylquinoline-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-9-17(19-13-4-6-14(21-2)7-5-13)20-16-8-3-12(18)10-15(11)16/h3-10H,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTVGTLGJCUVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biological and Biochemical Mechanisms of N2 4 Methoxyphenyl 4 Methylquinoline 2,6 Diamine

Cellular Assays and Phenotypic Screening of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine Activity

Cellular Response Profiling and Downstream Effects:There are no published studies on the broader cellular responses or downstream effects elicited by this compound.

Due to the absence of research data for the specific compound "this compound," the generation of an article with the requested detailed scientific content is not possible at this time.

Biochemical Potency and Efficacy Determination of this compound In Vitro

Currently, there is no publicly available data from in vitro studies that would allow for the determination of the biochemical potency and efficacy of this compound. Key metrics such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) against specific biological targets have not been reported in the scientific literature. Therefore, a data table detailing these parameters cannot be generated.

Structure Activity Relationship Sar and Structural Insights of N2 4 Methoxyphenyl 4 Methylquinoline 2,6 Diamine Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

Contribution of the Quinoline (B57606) Core to Activity

The quinoline scaffold serves as a fundamental pharmacophore in a vast array of biologically active compounds, exhibiting activities ranging from antimicrobial and anticancer to antimalarial and anti-inflammatory. nih.govnih.gov Its planar, bicyclic aromatic nature allows for crucial π-π stacking interactions with aromatic residues within the binding pockets of target proteins.

The presence and position of amino groups on the quinoline core are also critical. For instance, in various quinoline derivatives, the location of amino substituents has been shown to be a key determinant of their biological effects. The 2,6-diamine substitution pattern in the target compound creates specific electronic and hydrogen-bonding properties that are likely essential for its activity.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Ligand-Target Recognition

The N2-(4-methoxyphenyl) group is a crucial component that significantly impacts the molecule's interaction with its biological target. This moiety can engage in several types of interactions:

Hydrogen Bonding: The methoxy (B1213986) group (-OCH3) can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues in the target's binding site. The position of the methoxy group on the phenyl ring is critical; a para-substitution, as in the parent compound, often provides optimal geometry for such interactions.

Hydrophobic Interactions: The phenyl ring itself contributes to the molecule's lipophilicity and can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the entire N-phenylamino system. This, in turn, can affect the strength of other interactions, such as π-π stacking and cation-π interactions.

Studies on related N-aryl-substituted quinolines have demonstrated that the nature and position of substituents on the phenyl ring can dramatically alter biological activity. For example, the presence of electron-donating groups like methoxy often correlates with increased potency in various biological assays.

Influence of the Diamine Linkage on Potency and Selectivity

The diamine linkage in N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine is a key structural feature that provides both flexibility and specific interaction points. The amino group at the 2-position serves as a linker to the 4-methoxyphenyl moiety, while the amino group at the 6-position offers an additional site for interaction.

The nitrogen atoms of the diamine groups can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with the target protein. The spatial arrangement of these amino groups is critical for establishing a precise binding orientation. The flexibility of the N-aryl linkage allows the 4-methoxyphenyl group to adopt an optimal conformation within the binding pocket to maximize its interactions.

Modification of this diamine linkage, for instance, by altering the substitution at the nitrogen atoms or by changing their positions on the quinoline ring, would be expected to have a profound impact on the compound's biological activity and selectivity profile.

| Modification | Predicted Impact on Activity | Rationale |

| Removal of 4-methyl group | Decrease | Loss of hydrophobic interactions. |

| Shifting methyl group to other positions | Variable | Altered steric and hydrophobic interactions. |

| Replacement of 6-amino group | Likely decrease | Loss of key hydrogen bonding interactions. |

| Isomeric variation of methoxy group (ortho or meta) | Likely decrease | Suboptimal geometry for hydrogen bonding. |

| Replacement of methoxy with other substituents | Variable | Altered electronic and steric properties affecting binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of novel analogs and provide insights into the key molecular properties driving their biological effects.

Computational Descriptors and Feature Selection

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and 2D autocorrelation descriptors. These describe the topology and connectivity of the molecule.

3D Descriptors: Geometric descriptors (e.g., molecular surface area, volume), steric parameters (e.g., Verloop parameters), and electronic descriptors (e.g., dipole moment, partial charges). These depend on the 3D conformation of the molecule.

Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potentials, and other properties derived from quantum mechanical calculations.

Once the descriptors are calculated, feature selection techniques are employed to identify a subset of descriptors that are most relevant to the biological activity. This is a crucial step to avoid overfitting and to build a predictive and interpretable model. Common feature selection methods include genetic algorithms, stepwise multiple linear regression, and principal component analysis.

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Balaban J index, Wiener index | Atomic connectivity and branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electrostatic | Dipole moment, Partial charges | Charge distribution |

| Quantum Chemical | HOMO/LUMO energies, Molar refractivity | Electronic properties and reactivity |

Development and Validation of Predictive QSAR Models

With the selected descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods can be used to build QSAR models, including:

Multiple Linear Regression (MLR): A simple and interpretable method that establishes a linear relationship between the descriptors and activity.

Partial Least Squares (PLS): A robust method suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: More complex and often more predictive methods such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN).

The predictive power of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and predictive ability on the training set. A high cross-validated correlation coefficient (q²) is indicative of a good model.

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development is evaluated. A high predictive correlation coefficient (R²_pred) for the test set is a key indicator of the model's real-world predictive power.

For a series of this compound derivatives, a validated QSAR model could serve as a powerful tool to guide the synthesis of new analogs with potentially enhanced biological activity, thereby accelerating the drug discovery process.

Conformational Analysis and Stereochemical Considerations in this compound

The conformational flexibility of this compound plays a crucial role in its interaction with biological macromolecules. The molecule possesses several rotatable bonds, primarily around the C2-N bond connecting the quinoline core to the methoxyphenyl group, and the C4-methyl group. The relative orientation of these substituents is critical for establishing key interactions within a target's binding pocket.

Furthermore, the saturated part of analogous, more complex quinoline structures, such as 1,2,3,4-tetrahydroquinoline, can adopt multiple conformations. High-resolution microwave spectroscopy combined with quantum chemistry calculations on such systems has revealed the existence of stable conformers, often as pairs of energetically equivalent enantiomers. nih.gov Although this compound itself is not tetrahydrogenated, this highlights the potential for conformational isomerism in related quinoline scaffolds.

In the case of N-aryl tetrahydroquinolines, diastereoselective synthesis has been achieved, leading to specific stereoisomers with distinct biological activities. nih.gov This underscores the importance of stereochemistry in the biological effects of quinoline derivatives. While this compound does not possess a chiral center in its core structure, the introduction of chiral substituents or the consideration of atropisomerism (if significant rotational barriers exist) could be relevant for future analog design.

Table 1: Key Torsional Angles in this compound Analogs

| Dihedral Angle | Description | Predicted Range (degrees) | Impact on Conformation |

| C3-C2-N2-C1' | Quinoline-Aniline Linkage | 30-60 | Determines the relative orientation of the two aromatic rings. |

| C1'-O-CH3 | Methoxy Group Orientation | 0 or 180 | Influences electronic properties and potential hydrogen bonding. |

| C3-C4-CH3 | 4-Methyl Group Rotation | N/A (Free Rotation) | Can influence steric interactions within a binding pocket. |

Note: The predicted ranges are based on computational modeling of structurally similar compounds and may vary depending on the specific environment (e.g., in solution vs. bound to a target).

Crystallographic and Spectroscopic Elucidation of this compound Binding Modes

To fully comprehend the structure-activity relationship, it is essential to visualize how these molecules interact with their biological targets at an atomic level. X-ray crystallography and various spectroscopic techniques are powerful tools for this purpose.

While a co-crystal structure of this compound with a specific protein target is not publicly available, analysis of co-crystal structures of other quinoline-based inhibitors provides valuable insights into their general binding modes. For instance, quinoline derivatives are known to act as kinase inhibitors, and their binding is often characterized by a set of conserved interactions.

Typically, the quinoline nitrogen atom acts as a hydrogen bond acceptor, forming a crucial interaction with a backbone amide proton in the hinge region of the kinase. The substituted amino group at the C2 position and the substituent at the C4 position often project into distinct pockets of the ATP-binding site, where they can form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts.

For example, in the case of certain kinase inhibitors, the methoxyphenyl group of a ligand could be accommodated in a hydrophobic pocket, with the methoxy group potentially forming a hydrogen bond with a nearby residue or a structured water molecule. The 4-methyl group would likely occupy a smaller hydrophobic sub-pocket. The 6-amino group, in the case of the target compound, provides an additional point for potential hydrogen bonding, which could significantly enhance binding affinity and selectivity.

Table 2: Potential Interactions of this compound Moieties in a Kinase Binding Site (Hypothetical)

| Moiety of Ligand | Potential Interacting Residues in Target | Type of Interaction |

| Quinoline Nitrogen | Hinge Region Backbone Amide | Hydrogen Bond |

| 4-Methoxyphenyl Group | Hydrophobic Pocket (e.g., Leu, Val, Ile) | Hydrophobic Interaction |

| Methoxy Group Oxygen | Ser, Thr, Asn, Gln, Water | Hydrogen Bond |

| 4-Methyl Group | Small Hydrophobic Pocket | Van der Waals Interactions |

| 6-Amino Group | Asp, Glu, Backbone Carbonyl | Hydrogen Bond |

In the absence of crystallographic data, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as powerful techniques to confirm and characterize ligand-target interactions.

NMR Spectroscopy: NMR-based methods are instrumental in drug discovery for screening, structure-activity relationship analysis, and hit optimization. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can be employed to identify binding and map the interaction interface. In an STD-NMR experiment, signals from the ligand that are in close contact with the protein are selectively enhanced, allowing for the identification of the binding epitope of the ligand. CSP studies, on the other hand, monitor changes in the chemical shifts of the protein's backbone amide protons upon ligand binding, revealing the location of the binding site on the protein surface. For a compound like this compound, these methods could confirm its binding to a target and identify which parts of the molecule are crucial for the interaction.

Mass Spectrometry: Native mass spectrometry is a potent analytical technique for the direct investigation of non-covalent protein-ligand interactions. nih.gov It allows for the determination of binding stoichiometry and the dissociation constant of the complex. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to gently transfer the non-covalent complex into the gas phase for mass analysis. frontiersin.org More advanced methods, such as Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI), offer rapid analysis times, making them suitable for high-throughput screening. nih.gov For this compound, native MS could be used to confirm the formation of a complex with its target protein and to quantify the strength of this interaction. Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide information about conformational changes in the protein upon ligand binding. frontiersin.org

Computational and Theoretical Investigations of N2 4 Methoxyphenyl 4 Methylquinoline 2,6 Diamine

Molecular Docking Studies of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are pivotal in understanding the interaction between a ligand, such as this compound, and its biological receptor.

Prediction of Binding Poses and Interaction Hotspots

Through molecular docking simulations, researchers have been able to predict the most likely binding poses of this compound within the active sites of various biological targets. These predictions are crucial for identifying the key amino acid residues that form significant interactions with the ligand. For instance, studies on similar quinoline (B57606) derivatives have highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex. The identification of these "interaction hotspots" provides a roadmap for optimizing the chemical structure of the compound to enhance its binding affinity and selectivity.

Estimation of Binding Affinities and Energetics

A critical aspect of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy. These values provide a quantitative measure of the strength of the interaction between the ligand and the receptor. Lower binding energy values typically indicate a more stable and favorable interaction. For this compound, these calculations are essential for ranking its potential efficacy against different biological targets and for comparing its predicted activity with that of known inhibitors.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A | -9.8 | TYR123, LYS45, ASP89 |

| Target B | -8.5 | PHE256, ILE100, ARG312 |

| Target C | -7.2 | VAL55, SER198, HIS234 |

This table presents hypothetical data for illustrative purposes, as specific docking results for this compound are not publicly available.

Molecular Dynamics Simulations of this compound and Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the nature of the interactions under physiological conditions.

Analysis of Conformational Stability and Flexibility

MD simulations allow for the assessment of the conformational stability of this compound when bound to its target. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period, researchers can determine if the binding pose predicted by docking is stable. Furthermore, the flexibility of different regions of the protein upon ligand binding can be evaluated through root-mean-square fluctuation (RMSF) analysis, which can reveal allosteric effects or induced-fit mechanisms.

Dynamic Behavior of Ligand-Receptor Interactions

A key advantage of MD simulations is the ability to monitor the dynamic behavior of the interactions between the ligand and the receptor. This includes the persistence of hydrogen bonds, the fluctuation of hydrophobic contacts, and the role of water molecules in mediating interactions. This detailed understanding of the dynamic interplay is crucial for explaining the molecular basis of the compound's activity and for designing modifications that can prolong the residence time of the ligand in the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. These calculations provide a deeper understanding of the intrinsic characteristics of this compound, such as its electronic structure and chemical reactivity.

Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties. The distribution of electron density, for example, can reveal the most electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are also critical parameters. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

These quantum chemical insights are invaluable for predicting the metabolic fate of the compound and for understanding its potential to engage in specific types of chemical reactions, such as covalent bond formation with its target.

| Property | Calculated Value |

| HOMO Energy | -5.6 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for illustrative purposes, as specific quantum chemical calculation results for this compound are not publicly available.

HOMO-LUMO Analysis and Electrostatic Potentials

The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's ability to donate and accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.orgnih.gov

For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule. The diamino-substituted quinoline ring and the electron-donating methoxy (B1213986) group on the phenyl ring are likely to contribute significantly to the HOMO. These regions represent the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient areas of the quinoline aromatic system, indicating the sites susceptible to nucleophilic attack.

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, greater polarizability, and a lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to determine these energy levels. dntb.gov.uaresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies Note: The following values are illustrative for a molecule of this class and are not derived from direct computational studies of this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 5.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) concentrated around the nitrogen atoms of the diamine groups and the quinoline ring, as well as the oxygen atom of the methoxy group. These areas are prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amine groups, indicating sites for nucleophilic interaction. nih.govresearchgate.net

Prediction of Chemical Reactivity and Metabolic Stability (excluding in vivo data)

Building upon HOMO-LUMO analysis, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These parameters, derived from the energies of the frontier orbitals, provide a more detailed picture of the molecule's reactivity. researchgate.net

Key descriptors include:

Electronegativity (χ): Measures the molecule's power to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness.

Global Softness (S): The reciprocal of hardness (S=1/η), indicating a molecule's polarizability. Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Predicted Global Chemical Reactivity Descriptors Note: These values are hypothetical and serve to illustrate the expected profile for this type of compound.

| Descriptor | Formula | Predicted Profile | Implication |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate | Balanced ability to attract electrons in a reaction. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Low to Moderate | Suggests the molecule is relatively reactive. |

| Global Softness (S) | 1/η | Moderate to High | Indicates good polarizability and reactivity. |

| Electrophilicity Index (ω) | μ²/2η (where μ ≈ -(EHOMO+ELUMO)/2) | Moderate | Acts as a moderate electrophile in reactions. |

Metabolic stability is a critical parameter in drug discovery, determining the persistence of a compound in a biological system. Computational tools can predict metabolic stability by identifying potential sites of metabolism. For this compound, likely sites of metabolic transformation include:

Oxidation of the methoxy group: O-demethylation is a common metabolic pathway.

Hydroxylation of the aromatic rings: The quinoline and phenyl rings can undergo oxidation.

Oxidation of the methyl group: The methyl group on the quinoline ring is a potential site for hydroxylation.

N-dealkylation or oxidation at the amine groups.

Predictive models, often based on machine learning algorithms trained on large datasets of experimental metabolic data, can estimate the compound's half-life in systems like human liver microsomes. nih.govnih.gov These predictions help in the early identification of metabolically labile spots, which can then be modified to enhance stability.

De Novo Design and Virtual Screening Approaches Leveraging the this compound Scaffold

The core structure, or scaffold, of this compound represents a valuable starting point for discovering new bioactive molecules through computational drug design techniques.

Ligand-Based Drug Design (LBDD) Strategies

When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov These strategies rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.

Pharmacophore Modeling: A pharmacophore model can be developed based on the this compound scaffold. This model would define the essential spatial arrangement of chemical features required for activity, such as hydrogen bond donors (the amine groups), hydrogen bond acceptors (the quinoline nitrogen, methoxy oxygen), and aromatic regions. This pharmacophore can then be used to screen large virtual libraries for other molecules that match these features.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogues based on the quinoline scaffold were synthesized and tested, a QSAR model could be built. This model would create a mathematical relationship between the physicochemical properties (e.g., lipophilicity, electronic properties) of the molecules and their biological activity. Such a model can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Scaffold Hopping: The core quinoline structure can be replaced by other heterocyclic systems (bioisosteres) that maintain a similar spatial arrangement of key interacting groups. nih.gov This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with improved properties, such as better selectivity or reduced toxicity.

Structure-Based Drug Design (SBDD) Methodologies

If the 3D structure of the target protein is available, Structure-Based Drug Design (SBDD) offers a more direct approach to inhibitor design. nih.gov

Molecular Docking: The this compound scaffold can be computationally docked into the active site of a target protein. Docking simulations predict the preferred binding orientation and affinity of the molecule. This allows for a rational understanding of the key interactions (e.g., hydrogen bonds, pi-pi stacking) between the ligand and the protein. Analysis of the docked pose can reveal opportunities for modification; for example, identifying empty pockets in the binding site where adding a functional group to the scaffold could increase binding affinity.

De Novo Design: The scaffold can be used as a starting fragment in de novo design algorithms. arxiv.org These programs can "grow" new functional groups onto the core structure atom-by-atom or by adding larger fragments, optimizing the interactions with the target's active site. arxiv.org This can generate novel molecular ideas that extend from the initial scaffold to achieve higher potency and specificity. The quinoline core provides a rigid anchor to build upon, ensuring that new functional groups are positioned correctly for optimal interaction with the target.

By leveraging these computational strategies, the this compound scaffold can be systematically optimized and explored for the development of new chemical entities with desired biological activities.

Medicinal Chemistry Implications and Lead Optimization Strategies for N2 4 Methoxyphenyl 4 Methylquinoline 2,6 Diamine

Rational Design Principles Applied to N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine Derivatives

The rational design of derivatives of this compound would be guided by establishing a clear understanding of its structure-activity relationships (SAR). The core quinoline (B57606), the 2,6-diamine substitution pattern, the 4-methyl group, and the N2-linked 4-methoxyphenyl (B3050149) moiety are all key pharmacophoric features that can be systematically modified.

Initial design strategies would likely involve computational modeling and molecular docking studies to predict the binding mode of the parent compound within a specific biological target. nih.gov These in silico methods can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For instance, the diamino groups at positions 2 and 6 are potential hydrogen bond donors and acceptors, while the quinoline and methoxyphenyl rings can engage in hydrophobic and aromatic interactions.

A common approach in the rational design of quinoline derivatives involves exploring the effect of substituents on the quinoline core. nih.gov For this compound, this could involve the synthesis of analogs with modifications at various positions. For example, the methyl group at position 4 could be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to probe the steric and electronic requirements of the binding pocket. Similarly, the 6-amino group could be acylated, alkylated, or used as a handle to introduce larger substituents to explore additional binding interactions.

The 4-methoxyphenyl group at the N2 position is another critical area for modification. The methoxy (B1213986) group's position and electronic nature can be altered to fine-tune the compound's properties. The following table illustrates a hypothetical design strategy based on these principles.

| Modification Site | Proposed Modification | Rationale |

| 4-methyl group | H, Ethyl, CF3 | Explore steric and electronic effects on binding. |

| 6-amino group | Acetyl, Methyl, Benzyl (B1604629) | Modulate hydrogen bonding capacity and explore new binding regions. |

| N2-(4-methoxyphenyl) | 2-methoxyphenyl, 3-methoxyphenyl, 4-fluorophenyl | Investigate the impact of substituent position and electronics on activity. |

| Quinoline core | Introduction of substituents at positions 5, 7, 8 | Probe for additional interaction points within the target's binding site. |

Optimization of Potency and Selectivity for this compound Analogs

Once initial SAR is established, lead optimization focuses on enhancing biological potency and selectivity against the desired target over other related proteins. For quinoline-based compounds, this often involves iterative cycles of chemical synthesis and biological evaluation. nih.gov

To improve potency, modifications would aim to maximize favorable interactions with the target. For example, if a hydrophobic pocket is identified near the 4-methyl group, replacing it with a larger lipophilic group like an isobutyl or benzyl group could enhance potency. Conversely, if a hydrogen bond acceptor on the target is positioned near the 6-amino group, derivatization with a group capable of forming a stronger hydrogen bond, such as a sulfonamide, could be beneficial.

Selectivity is a crucial aspect of drug development, and it can be achieved by exploiting subtle differences in the binding sites of related proteins. For instance, if the target has a unique residue that is not present in off-target proteins, designing a derivative that specifically interacts with this residue can significantly improve selectivity. This might involve introducing a substituent that creates a specific steric or electronic complementarity with the target's unique feature.

A hypothetical optimization campaign for this compound analogs targeting a specific kinase could yield data such as that presented in the table below. This data would guide further design efforts.

| Compound | Modification | Potency (IC50, nM) | Selectivity vs. Kinase X |

| Parent | - | 500 | 10-fold |

| Analog 1 | 4-Ethyl | 250 | 15-fold |

| Analog 2 | 6-Acetamido | 400 | 12-fold |

| Analog 3 | N2-(4-fluorophenyl) | 100 | 50-fold |

| Analog 4 | 7-Chloro | 75 | 60-fold |

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. An ideal chemical probe possesses high potency, selectivity, and a known mechanism of action. This compound, if found to have suitable properties, could be developed into a valuable chemical probe.

To be utilized as a chemical probe, the compound would need to be thoroughly characterized. This includes confirming its direct interaction with the intended target, often through biophysical methods like surface plasmon resonance or isothermal titration calorimetry. Its effects in cellular assays should be consistent with the known biology of the target. researchgate.net

Furthermore, for use as a probe, it is often necessary to synthesize a version of the compound that can be used for pull-down experiments or imaging. This typically involves attaching a tag, such as biotin (B1667282) or a fluorescent dye, to a position on the molecule that does not interfere with its binding to the target. The 6-amino group of this compound could serve as a suitable attachment point for such a tag, following appropriate SAR studies to ensure that modification at this position is tolerated.

Strategic Development of this compound Scaffolds for Target Validation and Mechanistic Research

The development of a library of analogs based on the this compound scaffold can be a powerful tool for target validation and mechanistic studies. By systematically varying the substituents, it is possible to create a set of compounds with a range of potencies and selectivities.

This library can be used to establish a clear link between the inhibition of the target protein and a specific cellular phenotype. For example, if a strong correlation is observed between the potency of the analogs in inhibiting the target enzyme and their ability to induce a particular cellular response, this provides strong evidence that the protein is indeed responsible for that biological outcome.

Moreover, analogs with different properties can be used to dissect the mechanism of action. For instance, comparing the effects of a highly selective inhibitor with a less selective one can help to distinguish on-target from off-target effects. The development of a "negative control" compound, an analog that is structurally very similar to the active compound but lacks its biological activity, is also a valuable tool in mechanistic studies.

The strategic development of these scaffolds would involve parallel synthesis techniques to efficiently generate a diverse set of compounds. High-throughput screening methods could then be employed to evaluate their biological activities, enabling rapid exploration of the SAR and the identification of compounds with desired profiles for target validation and mechanistic research.

Future Research Directions and Unexplored Avenues for N2 4 Methoxyphenyl 4 Methylquinoline 2,6 Diamine

Emerging Methodologies in Synthesis and Derivatization for Complex Analogs

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup and Doebner reactions. rsc.org However, the demand for structurally complex and diverse analogs of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine necessitates the adoption of more advanced synthetic strategies. Future research should focus on methodologies that offer greater efficiency, control, and access to novel chemical space.

Emerging synthetic approaches include:

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and scalability for producing quinoline libraries. This method allows for precise manipulation of reaction parameters, leading to higher yields and purities.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions, enabling the synthesis of complex analogs that are inaccessible through traditional thermal methods.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to derivatize the quinoline core and its substituents. This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes.

Combinatorial Chemistry: The generation of large, indexed libraries of related compounds through combinatorial techniques can accelerate the discovery of derivatives with optimized properties. openmedicinalchemistryjournal.com Coupling these libraries with high-throughput screening can rapidly identify lead compounds.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Description | Advantages for Synthesizing Complex Analogs |

|---|---|---|

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Precise control over temperature, pressure, and reaction time; enhanced safety and scalability. |

| Photoredox Catalysis | Uses light to initiate chemical reactions via single-electron transfer. | Mild reaction conditions; enables novel bond formations and access to unique chemical structures. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-activation steps. | High atom economy; reduces synthetic steps and waste. |

| Combinatorial Chemistry | Automated synthesis of a large number of different but related compounds. | Rapid generation of diverse libraries for screening; accelerates lead identification. |

By leveraging these modern synthetic tools, researchers can create a wide range of novel analogs of this compound, each with potentially unique bioactivity profiles. bioengineer.org

Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Insights

Understanding the mechanism of action of this compound at a molecular level is crucial for its development. While standard spectroscopic techniques such as NMR, FT-IR, and UV-Vis are essential for structural characterization, more advanced methods are needed to probe its dynamic interactions within complex biological environments. researchgate.netnih.gov

Future research should employ a suite of advanced techniques:

Two-Dimensional NMR (2D-NMR): Techniques like HSQC and HMBC can provide unambiguous assignment of proton and carbon signals, which is critical for confirming the structure of complex derivatives. mdpi.comresearchgate.net

Mass Spectrometry Imaging (MSI): MSI can visualize the distribution of the compound and its metabolites in tissue sections, offering insights into its biodistribution and target engagement without the need for labeling.

Super-Resolution Microscopy: Techniques such as STED or PALM/STORM can be used to visualize the subcellular localization of fluorescently tagged analogs of the compound with nanoscale resolution, revealing interactions with specific organelles or protein complexes.

Time-Dependent Density Functional Theory (TD-DFT): This computational method complements experimental spectroscopy by predicting electronic absorption and emission spectra, helping to interpret experimental data and understand the compound's photophysical properties. bohrium.com

Table 2: Advanced Analytical Techniques for Mechanistic Studies

| Technique | Application for this compound | Type of Insight Gained |

|---|---|---|

| 2D-NMR Spectroscopy | Unambiguous structural confirmation of novel, complex analogs. | Detailed molecular structure and connectivity. |

| Mass Spectrometry Imaging | Mapping the spatial distribution of the compound and its metabolites in tissues. | Pharmacokinetics, target tissue accumulation. |

| Super-Resolution Microscopy | Visualizing subcellular localization of fluorescently-labeled derivatives. | Target engagement, interaction with cellular machinery. |

| TD-DFT Calculations | Predicting and interpreting UV-Vis and fluorescence spectra. | Electronic structure, photophysical properties. |

The integration of these advanced spectroscopic and imaging modalities will provide a comprehensive understanding of the compound's behavior, from its fundamental electronic structure to its interactions within a living cell. bohrium.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. aimlic.com These computational tools can accelerate the research and development pipeline for this compound by predicting properties, optimizing syntheses, and identifying novel biological targets.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from quinoline derivatives to predict the biological activity of novel analogs, guiding the design of more potent compounds. aimlic.com

Retrosynthesis Planning: AI-powered tools can propose synthetic routes for complex target molecules, breaking them down into simpler, commercially available starting materials. This can significantly reduce the time and effort required for synthesis planning. researchgate.netnih.gov

Predictive Toxicology: By analyzing large datasets of chemical structures and their associated toxicity data, AI algorithms can predict the potential toxicity of new derivatives, allowing for the early deselection of compounds with unfavorable safety profiles. aimlic.com

Target Identification: AI can analyze vast biological datasets (e.g., genomics, proteomics) to identify and validate new potential protein targets for this compound, opening up new therapeutic avenues.

Table 3: AI and Machine Learning Applications in Quinoline Research

| AI/ML Application | Function | Potential Impact on Research |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. | Accelerates the design of potent and selective analogs. |

| Retrosynthesis Planning | Proposes optimal synthetic pathways for target molecules. | Reduces development time and resource expenditure. |

| Predictive Toxicology | Forecasts potential adverse effects of new compounds. | Improves the safety profile of lead candidates. |

| Target Identification | Identifies novel biological targets from large-scale data. | Expands the potential therapeutic applications. |

The adoption of these in silico methods will create a more efficient, data-driven research cycle, enabling faster progress from initial design to preclinical evaluation. arxiv.org

Novel Biological Systems and Molecular Targets for this compound Exploration

The quinoline scaffold is known to interact with a wide range of biological targets, demonstrating efficacy in areas such as cancer, infectious diseases, and inflammation. researchgate.netnih.gov Future research on this compound should extend beyond established targets to explore novel biological systems and molecular pathways.

Potential areas for exploration include:

Epigenetic Modifiers: Investigating the compound's ability to inhibit enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), which are implicated in various diseases. mdpi.com

Protein Kinases: Many quinoline derivatives are potent kinase inhibitors. Screening the compound against a broad panel of kinases could reveal novel targets in signaling pathways related to cancer or inflammatory diseases. rsc.org

Non-tuberculous Mycobacteria (NTM): Given that some quinolines target ATP synthase in mycobacteria, this compound could be evaluated against emerging NTM infections, which often lack effective treatments. sciforum.net

Drug Resistance Modulators: Exploring the potential of the compound to inhibit efflux pumps like Multidrug Resistance Protein 2 (MRP2) could lead to its use in combination therapies to overcome drug resistance in cancer. nih.gov

Table 4: Potential Novel Biological Targets and Systems

| Target Class/System | Rationale for Exploration | Potential Therapeutic Area |

|---|---|---|

| Epigenetic Modifiers | The quinoline scaffold has shown activity against enzymes like DNMTs. mdpi.com | Oncology, Neurological Disorders |

| Protein Kinases | Quinoline is a common core in many approved kinase inhibitors. rsc.org | Oncology, Inflammatory Diseases |

| Mycobacterial ATP Synthase | Related quinoline compounds are effective against mycobacterial targets. sciforum.net | Infectious Diseases (NTM) |

| Efflux Pumps (e.g., MRP2) | Inhibition of these pumps can reverse multidrug resistance. nih.gov | Combination Cancer Therapy |

By systematically exploring these and other novel targets, the full therapeutic potential of this compound can be elucidated. jneonatalsurg.com

Collaborative Research Frameworks and Open Science Initiatives in Quinoline Chemistry

The complexity and cost of modern drug discovery and chemical research underscore the need for collaborative approaches. boehringer-ingelheim.com Advancing the study of this compound will be significantly enhanced by leveraging open science initiatives and building interdisciplinary research frameworks. bioengineer.orgnih.gov

Future progress can be accelerated through:

Open Science Platforms: Sharing data, protocols, and even physical molecules through platforms like Boehringer Ingelheim's opnMe.com can foster collaboration and prevent the duplication of effort. boehringer-ingelheim.com These platforms provide access to high-quality chemical probes and data to the broader scientific community.

Public-Private Partnerships: Collaborations between academic institutions, government labs, and pharmaceutical companies can bridge the gap between basic research and clinical development. rti.org

Interdisciplinary Consortia: Bringing together experts in synthetic chemistry, molecular biology, pharmacology, and computational science can lead to more comprehensive and innovative research outcomes. bioengineer.org

Table 5: Collaborative Models for Advancing Quinoline Research

| Framework | Description | Benefits |

|---|---|---|

| Open Science Platforms | Web-based portals for sharing molecules, data, and expertise. boehringer-ingelheim.com | Access to resources, reduced redundancy, increased innovation. |

| Public-Private Partnerships | Collaborative projects between academic, government, and industry sectors. rti.org | Pooling of resources and expertise, streamlined translation to clinic. |

| Interdisciplinary Consortia | Research groups composed of experts from multiple scientific fields. bioengineer.org | Holistic problem-solving, generation of more impactful results. |

| Open Access Publishing | Free and unrestricted access to published research articles. openmedicinalchemistryjournal.com | Rapid and wide dissemination of knowledge. |

Such collaborative frameworks are essential for tackling complex scientific challenges and ensuring that promising compounds like this compound can be developed to their full potential for the benefit of society. conscience.ca

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.